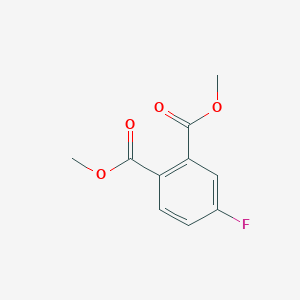
1,1-Di(propan-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulinaldehyde can be synthesized from betulin through a series of chemical reactions. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to betulinaldehyde. The oxidation step typically employs reagents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC), while the reduction step can be carried out using sodium borohydride .
Industrial Production Methods: Industrial production of betulinaldehyde often involves the extraction of betulin from birch bark, followed by chemical conversion. The extraction process can utilize methods such as vacuum sublimation, supercritical carbon dioxide extraction, or microwave-assisted extraction. These methods aim to maximize yield and purity of betulin, which is then chemically transformed into betulinaldehyde .
Chemical Reactions Analysis
Types of Reactions: Betulinaldehyde undergoes various chemical reactions, including:
Oxidation: Betulinaldehyde can be further oxidized to betulinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of betulinaldehyde can yield betulin or other reduced derivatives using reducing agents such as sodium borohydride.
Substitution: Betulinaldehyde can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Betulinic acid.
Reduction: Betulin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of pharmaceuticals and natural product-based therapies
Mechanism of Action
Betulinaldehyde exerts its effects through multiple molecular pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by disrupting cell membrane integrity and interfering with essential metabolic processes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key signaling molecules such as Akt, MAPK, and STAT3
Comparison with Similar Compounds
Betulin: A precursor to betulinaldehyde, found abundantly in birch bark.
Betulinic Acid: An oxidized form of betulinaldehyde with potent anticancer properties.
Betulonic Acid: An intermediate in the synthesis of betulinaldehyde from betulin
Betulinaldehyde’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
1,1-di(propan-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAUGFDCXHHMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274494 |
Source


|
| Record name | 1,1-di(propan-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104919-92-8 |
Source


|
| Record name | 1,1-di(propan-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

